1-(3-bromophenyl)-4-(4-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Overview
Description
1-(3-Bromophenyl)-4-(4-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is an intricate chemical compound characterized by its fused ring system and the presence of both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-4-(4-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. The starting materials might include 3-bromophenyl and 4-nitrophenyl derivatives, which are reacted under controlled conditions to form the dihydrofuro[3,4-b]pyridine core. Key steps may involve palladium-catalyzed cross-coupling reactions, cyclization, and functional group modifications under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires robust and scalable methodologies, often employing continuous flow chemistry to ensure consistency and efficiency. The use of high-purity reagents and solvents, precise temperature control, and optimized reaction times are crucial in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-4-(4-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione undergoes various chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups.
Reduction: : Nitro groups can be selectively reduced to amines.
Substitution: : The bromine atom is susceptible to nucleophilic substitution reactions.
Oxidation: : Use of oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrogenation over palladium on carbon (Pd/C) catalyst.
Substitution: : Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products of these reactions can vary based on the conditions but generally include derivatives with altered functional groups, such as aminophenyl or hydroxylated furo[3,4-b]pyridines.
Scientific Research Applications
1-(3-Bromophenyl)-4-(4-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is explored in several research domains:
Chemistry: : As a synthetic intermediate in organic synthesis.
Biology: : Potential as a probe in biochemical studies due to its unique molecular structure.
Medicine: : Investigated for possible anti-inflammatory and anticancer properties.
Industry: : Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The compound’s mechanism of action in biological systems is associated with its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can participate in electron transfer reactions, while the bromophenyl moiety might engage in halogen bonding, influencing biological pathways.
Comparison with Similar Compounds
Comparing 1-(3-bromophenyl)-4-(4-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione to similar compounds:
1-(3-bromophenyl)-4-phenylfuro[3,4-b]pyridine-2,5(1H,3H)-dione:
4-(4-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: : Lacks the bromine atom, altering its chemical behavior and biological interactions.
This compound stands out due to its dual functional groups, offering a broader range of reactions and applications compared to its simpler analogs.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and industrial applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-4-(4-nitrophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5/c20-12-2-1-3-14(8-12)21-16-10-27-19(24)18(16)15(9-17(21)23)11-4-6-13(7-5-11)22(25)26/h1-8,15H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFLWURGKFQSBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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